molecular formula C5H6N2O2S2 B1606259 N-Acetylaminorhodanine CAS No. 21633-59-0

N-Acetylaminorhodanine

Cat. No. B1606259
CAS RN: 21633-59-0
M. Wt: 190.2 g/mol
InChI Key: CHEDTZNVMMEMLY-UHFFFAOYSA-N
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Description

N-Acetylaminorhodanine is a heterocyclic compound that contains a rhodanine ring. It is also known as N-acetyl-5-methyl-2-thioxoimidazolidin-4-one1. The compound is a derivative of the natural product called rhodanine, which has been found in various plants such as the Chinese herb Rhizoma Coptidis1.



Synthesis Analysis

The synthesis of N-Acetylaminorhodanine is not explicitly mentioned in the search results. However, there are studies on the synthesis of similar compounds like N-acetylneuraminic acid23. These studies might provide insights into potential synthesis pathways for N-Acetylaminorhodanine.



Molecular Structure Analysis

The molecular structure of N-Acetylaminorhodanine is not explicitly provided in the search results. However, it is known that N-Acetylaminorhodanine has the molecular formula C5H6N2O2S24.



Chemical Reactions Analysis

The specific chemical reactions involving N-Acetylaminorhodanine are not detailed in the search results. However, there are studies discussing the reactivity of related compounds like N-acetylcysteine56.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetylaminorhodanine are not explicitly provided in the search results. However, it is known that N-Acetylaminorhodanine has the molecular formula C5H6N2O2S24.


Scientific Research Applications

Plant Growth Inhibition

N-Acetylaminorhodanine, as a derivative of rhodanine, has been studied for its impact on plant growth. Research indicates that while some rhodanine derivatives like aminorhodanine significantly inhibited plant growth, N-acetylaminorhodanine showed a decreased inhibitory activity. This suggests the importance of the free amino group in rhodanine derivatives for higher inhibitory activity (Muro et al., 1996).

Antifungal and Insecticidal Activities

A study on aminorhodanine derivatives found that while aminorhodanine showed strong insecticidal and antifungal activities, N-acetylaminorhodanine did not demonstrate these activities. This again highlights the significance of the free amino group at N-3 of rhodanine derivatives in contributing to their biological activity (Inamori et al., 1998).

Miscellaneous Applications

Other studies, although not directly focusing on N-acetylaminorhodanine, have explored the broader context of acetylated amino acids and their derivatives. For instance, research on N-acetylcysteine, another acetylated amino acid, has investigated its therapeutic potential in psychiatry, neurology, and as an antioxidant. These studies provide a framework for understanding how acetylated amino acids, like N-acetylaminorhodanine, could have diverse applications in biomedical science (Dean et al., 2011), (Schwalfenberg, 2021).

Safety And Hazards

The safety and hazards associated with N-Acetylaminorhodanine are not explicitly mentioned in the search results. However, there are studies discussing the safety and hazards of related compounds10114.


Future Directions

The future directions for research on N-Acetylaminorhodanine are not explicitly mentioned in the search results. However, there are studies discussing the future directions for research on related compounds121314.


Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For a more detailed analysis, further research and expert consultation are recommended.


properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2/c1-3(8)6-7-4(9)2-11-5(7)10/h2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDTZNVMMEMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333103
Record name N-Acetylaminorhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylaminorhodanine

CAS RN

21633-59-0
Record name N-Acetylaminorhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Muro, M Yasuda, Y Sakagami, T Yamada… - Bioscience …, 1996 - jstage.jst.go.jp
… On the other hand, N-acetylaminorhodanine (5) and N-benzoylaminorhodanine (6) greatly decreased the inhibitory activity. The results suggest that the free amino group at N-3 of 4 is …
Number of citations: 18 www.jstage.jst.go.jp
Y Inamori, Y Okamoto, Y TAKEGAwA… - Bioscience …, 1998 - academic.oup.com
… On the other hand, N-acetylaminorhodanine (2) and N-benzoylaminorhodanine (3) did not show either activity, suggesting that the free amino group at N-3 of 1 is closely related to the …
Number of citations: 36 academic.oup.com
A Nederlof - Recueil Des Travaux Chimiques Des Pays‐Bas, 1963 - Wiley Online Library
… The crystals obtained (34 g) were stirred with 100 ml of benzene for 3 h and the insoluble part (N-acetylaminorhodanine, 16 g) filtered off. The filtrate was evaporated at room …
Number of citations: 5 onlinelibrary.wiley.com
VA Chuiguk - Chemistry of Heterocyclic Compounds, 1983 - Springer
… The a~tivity of the methyl group of the thiadiazole ring in cyanine condensations of salts LXXXVI obtained from N-acetylaminorhodanine, which was not explained at all by Sych and co-…
Number of citations: 4 link.springer.com

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